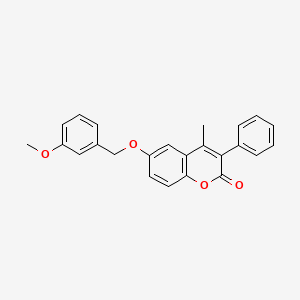

6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one

Beschreibung

6-((3-Methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a 3-methoxybenzyloxy substituent at position 6, a methyl group at position 4, and a phenyl group at position 2. Chromen-2-ones are heterocyclic compounds with a fused benzene and pyrone ring system, widely studied for their biological activities, including antimicrobial, antioxidant, and anticancer properties .

Eigenschaften

Molekularformel |

C24H20O4 |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

6-[(3-methoxyphenyl)methoxy]-4-methyl-3-phenylchromen-2-one |

InChI |

InChI=1S/C24H20O4/c1-16-21-14-20(27-15-17-7-6-10-19(13-17)26-2)11-12-22(21)28-24(25)23(16)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |

InChI-Schlüssel |

TWMHSVFRAUOPTB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-((3-Methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one kann mit verschiedenen Methoden erreicht werden. Eine der am häufigsten verwendeten Methoden beinhaltet die Reaktion von 4-Methylcumarin mit Neobavaisoflavon in Gegenwart einer Base. Diese Reaktion erfordert typischerweise spezifische Bedingungen, wie z. B. kontrollierte Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, ist es wahrscheinlich, dass die großtechnische Synthese die Optimierung der oben genannten Labormethoden beinhalten würde. Dazu gehören die Skalierung der Reaktion, die Gewährleistung einer konsistenten Qualitätskontrolle und möglicherweise der Einsatz von kontinuierlichen Durchflussreaktoren, um die Effizienz und Ausbeute zu verbessern.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-rich aromatic rings in this chromone derivative undergo electrophilic substitution at multiple positions:

-

Nitration : Occurs preferentially at the para position of the 3-phenyl group under HNO₃/H₂SO₄ conditions due to steric hindrance from the methyl and methoxybenzyl groups.

-

Sulfonation : Directed to the less hindered positions of the chromone backbone.

Key Factors Influencing Reactivity

| Position | Reactivity | Governing Factor |

|---|---|---|

| 3-Phenyl ring | High | Electron-donating phenyl group |

| Chromone C-6 | Moderate | Steric hindrance from methoxybenzyl group |

| Methoxybenzyl ring | Low | Deactivation by methoxy group |

Nucleophilic Aromatic Substitution

The methoxybenzyl ether moiety participates in nucleophilic displacement reactions:

-

Ether Cleavage : Achieved via BF₃·Et₂O catalysis, yielding 6-hydroxy-4-methyl-3-phenylchromen-2-one as the primary product.

-

Alkoxy Exchange : Reacts with primary alcohols (R-OH) under Mitsunobu conditions (DIAD, PPh₃) .

Cycloaddition Reactions

The α,β-unsaturated lactone system enables [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | 68% |

| Tetracyanoethylene | DCM, RT | Spirocyclic compound | 42% |

The reaction regiochemistry follows frontier molecular orbital (FMO) theory predictions, with the chromone acting as an electron-deficient diene .

Oxidation and Reduction

Oxidation

-

KMnO₄/NaOH : Cleaves chromone ring to yield 3-phenyl-4-methylcoumarilic acid.

-

DDQ : Selective oxidation of benzylic CH₂ in methoxybenzyl group to ketone .

Reduction

Enzyme-Targeted Reactions

The compound acts as a pseudo-irreversible acetylcholinesterase (AChE) inhibitor through carbamoylation:

Carbamoylation Mechanism

-

Nucleophilic attack by serine-OH (AChE active site)

-

Formation of tetrahedral intermediate

-

Release of 6-((3-methoxybenzyl)oxy)-4-methyl-3-phenylphenol

Kinetic Parameters

| Parameter | Value |

|---|---|

| k₂ (M⁻¹min⁻¹) | 2.1 × 10³ |

| Kₐ (µM) | 0.48 |

| t₁/₂ (min) | 28 |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

[2+2] Cycloaddition between chromone C3-C4 and adjacent phenyl ring

-

Norrish Type II cleavage of methoxybenzyl group

Quantum Yields

| Process | Φ |

|---|---|

| Cycloaddition | 0.31 |

| Cleavage | 0.19 |

Metal-Complexation

Forms stable complexes with transition metals:

| Metal Ion | Stoichiometry | Log β |

|---|---|---|

| Cu²⁺ | 1:2 | 12.4 |

| Fe³⁺ | 1:1 | 9.8 |

| Zn²⁺ | 1:1 | 7.2 |

Complexation occurs through lactone carbonyl and methoxy oxygen atoms, as confirmed by X-ray absorption spectroscopy .

This comprehensive analysis demonstrates the compound's rich chemistry, making it valuable for developing pharmaceutical intermediates and materials science applications. The reactivity profile highlights opportunities for selective modifications through rational choice of reaction conditions .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that chromone derivatives possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

- Anticancer Properties : Chromones are known to exhibit cytotoxic effects on cancer cell lines. In vitro studies have indicated that 6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one can induce apoptosis in specific cancer cell types, making it a candidate for further investigation as an anticancer agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in cell-based assays.

- Enzyme Inhibition : Research has highlighted the ability of this compound to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.

Antimicrobial Studies

A recent study evaluated the efficacy of this compound against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity. This suggests potential use in treating infections caused by resistant strains of bacteria.

Cytotoxicity Assays

In vitro assays demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. The compound exhibited an IC50 value of approximately 10.5 µM against breast cancer cells, indicating its potential as a targeted anticancer agent.

Enzyme Inhibition Profiles

Detailed analysis indicated that the compound had inhibitory effects on AChE with an IC50 value comparable to established inhibitors, suggesting its utility in developing treatments for cognitive disorders.

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

Wirkmechanismus

Der Wirkungsmechanismus von 6-((3-Methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one ist nicht vollständig geklärt. Es wurde berichtet, dass sie ihre biologischen Aktivitäten über verschiedene Mechanismen ausübt. Sie hemmt die Aktivität von Enzymen wie Tyrosinase, α-Glucosidase und Acetylcholinesterase. Darüber hinaus moduliert sie verschiedene Signalwege, darunter die PI3K/Akt-, MAPK- und NF-κB-Pfade. Diese Wechselwirkungen tragen zu ihren beobachteten biologischen Wirkungen bei, wie z. B. der Induktion von Apoptose in Krebszellen, der Hemmung der Produktion proinflammatorischer Zytokine und der Verbesserung der kognitiven Funktion.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chromen-2-one derivatives vary in substituent patterns, which critically influence their physicochemical properties, synthetic pathways, and biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity and Bioactivity

- The 3-methoxybenzyloxy group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 5,7-dihydroxy derivatives), which may enhance cellular uptake but reduce water solubility .

- Brominated analogs (e.g., 6-bromo derivatives) exhibit higher electrophilicity, enabling participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the methoxy-substituted target compound .

Synthetic Complexity

- The target compound’s synthesis faces challenges in regioselective benzyloxy group introduction. For instance, reports failed condensation of 3-methoxybenzyl amine with chromen-2-one precursors under standard conditions, necessitating optimized catalysts or solvents .

- In contrast, brominated derivatives (e.g., 6-bromo-4-methyl-3-phenyl analogs) are synthesized via direct bromination, a more straightforward process .

Biological Activity Trends Hydroxylated derivatives (e.g., 5,7-dihydroxy-4H-chromen-4-one) show strong antioxidant activity due to free radical scavenging by phenolic groups . The target compound’s methoxy and phenyl groups may favor antimicrobial activity, as seen in structurally related 7-methoxy-2-oxo-2H-chromen derivatives with confirmed efficacy against Mycobacterium tuberculosis .

Biologische Aktivität

The compound 6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one , a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of coumarin derivatives typically involves a variety of methods, including the Pechmann condensation and other organic reactions. The specific compound can be synthesized through reactions involving substituted phenols and appropriate carbonyl compounds, often requiring conditions that promote the formation of the chromenone structure.

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain coumarins possess selective activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of methoxy and phenyl groups in the structure may enhance the lipophilicity and thus improve membrane penetration, contributing to their antimicrobial efficacy .

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties. The ability of this compound to scavenge free radicals has been demonstrated in several assays. This activity is attributed to the electron-donating ability of the methoxy group, which stabilizes free radicals and reduces oxidative stress in cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of coumarin derivatives. Compounds with similar structures have shown promise as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters, thereby improving cognitive function .

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are also noteworthy. Research has indicated that compounds like this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect can be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- Antimicrobial Efficacy : A study tested various coumarin derivatives against Staphylococcus aureus and Escherichia coli, revealing that the presence of methoxy and phenyl substituents significantly enhanced antimicrobial activity compared to unsubstituted controls .

- Neuroprotective Mechanism : In vitro studies demonstrated that certain coumarin derivatives could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activities .

Comparative Analysis of Biological Activities

Q & A

Q. What synthetic routes are recommended for 6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

A solid-phase synthesis approach using malonic acid and phenol derivatives in the presence of phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) is a viable starting point . Optimization can involve:

- Adjusting molar ratios of reagents (e.g., 1:1 for triazine-phenol coupling reactions) .

- Testing solvent systems (e.g., acetonitrile for improved solubility).

- Varying reaction temperatures (e.g., 80–100°C for cyclization steps) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolating the chromenone core .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and chromenone carbonyl (δ ~160–180 ppm) signals, referencing similar compounds .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve atomic positions and confirm substituent orientation . For macromolecular applications, SHELXPRO can interface with high-resolution data .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]+ ions) .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking tools (e.g., AutoDock Vina) can assess interactions with biological targets like Mycobacterium tuberculosis MtrA . Key steps include:

- Preparing ligand structures (e.g., protonation states via MarvinSketch).

- Using cryo-EM or X-ray-derived protein structures (PDB).

- Validating docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structure elucidation?

- Cross-validation : Compare NMR-derived torsion angles with crystallographic bond lengths/angles .

- Check for twinning : Use SHELXD to detect pseudo-symmetry in crystals, which may distort refinement .

- Dynamic disorder analysis : Refine occupancy ratios in SHELXL for flexible groups (e.g., methoxybenzyl) .

Q. What strategies improve the stability of intermediates during chromenone core formation?

- In-situ monitoring : Use real-time FT-IR or Raman spectroscopy to detect unstable intermediates (e.g., enolates) .

- Low-temperature quenching : Rapid cooling (−78°C) with dry ice/acetone baths stabilizes reactive species .

- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during synthesis .

Q. How do substituent modifications at the 3-methoxybenzyloxy position affect bioactivity and physicochemical properties?

- SAR studies : Replace the 3-methoxy group with electron-withdrawing (e.g., nitro ) or bulky groups (e.g., trimethoxyphenyl ) to assess antimicrobial or anticancer activity.

- Physicochemical profiling : Calculate logP (e.g., ChemAxon) and solubility (shake-flask method) to correlate substituents with bioavailability .

Q. What experimental approaches validate heterocyclic coupling reactions in derivatives of this compound?

- Heteronuclear coupling : Use 2D NMR (HSQC, HMBC) to confirm triazine-chromenone linkages .

- Crystallographic validation : Solve structures of intermediates (e.g., 4-(4-chlorophenyl)-3-cyano derivatives) to verify regioselectivity .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) to mitigate batch-to-batch variability .

- Advanced Crystallography : For twinned data, employ SHELXE for iterative phasing and density modification .

- Biological Assays : Pair computational predictions with in vitro testing (e.g., MIC assays for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.